molecular formula C17H20IN3O3S B3201383 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1019104-38-1

1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B3201383
CAS No.: 1019104-38-1
M. Wt: 473.3 g/mol
InChI Key: NYJYYJIQNJWSEG-UHFFFAOYSA-N
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Description

1-{[1-(2-Iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a synthetically designed chemical compound incorporating pyrazole, sulfonamide, and piperidine pharmacophores, making it a candidate for diverse investigative applications. Its structure is part of a class known for a wide spectrum of pharmacological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties, according to research on similar compounds . The integrated sulfonamide group is a key feature found in many enzyme inhibitors, while the piperidine moiety is a common element in molecules that interact with the central nervous system. The 2-iodobenzoyl subgroup can be instrumental in the development of receptor-specific ligands. This combination suggests potential as a core structure for developing new therapeutic agents or as a tool for studying protein-protein interactions and signal transduction pathways . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN3O3S/c1-12-16(25(23,24)20-10-6-3-7-11-20)13(2)21(19-12)17(22)14-8-4-5-9-15(14)18/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJYYJIQNJWSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:

    Formation of the 2-iodobenzoyl intermediate: This step involves the iodination of benzoyl chloride using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Synthesis of the 3,5-dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Coupling of the intermediates: The 2-iodobenzoyl intermediate is then coupled with the 3,5-dimethyl-1H-pyrazole using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Sulfonylation: The resulting compound is then reacted with piperidine and a sulfonyl chloride derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the iodinated benzoyl group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-{[1-(2-Iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine 2-Iodobenzoyl, 3,5-dimethyl C₁₆H₁₇IN₃O₃S (estimated) ~502.3 (estimated) High lipophilicity; potential radiopharmaceutical use N/A
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 3,5-dimethyl, carboxylic acid C₁₁H₁₇N₃O₄S 287.34 Improved solubility due to carboxylic acid; pKa = 4.22
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid Difluoromethyl, 3,5-dimethyl C₁₂H₁₆F₂N₃O₄S 327.34 Enhanced electronegativity; metabolic stability
4-(2,4-Dichlorophenoxy)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine 2,4-dichlorophenoxy, 3,5-dimethyl C₁₆H₁₉Cl₂N₃O₃S 404.31 Targets prokineticin receptor 1; CNS activity

Key Structural Differences :

  • Substituent Effects : The 2-iodobenzoyl group increases steric hindrance and lipophilicity compared to smaller halogens (Cl, F) or carboxylic acid groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Electronic Properties : The electron-withdrawing iodine atom in the benzoyl group may stabilize negative charges, contrasting with the electron-donating effects of methyl or difluoromethyl groups .
Physicochemical Properties
Property Target Compound 3,5-Dimethyl-pyrazole-4-sulfonyl-piperidine-3-carboxylic acid Difluoromethyl Analogue
Molecular Weight ~502.3 287.34 327.34
Density (g/cm³) ~1.5 (estimated) 1.428 N/A
pKa ~3.5–4.5 (estimated) 4.22 N/A
Solubility Low (iodine effect) Moderate (carboxylic acid) Moderate (difluoromethyl)
Pharmacological and Functional Comparisons
  • Target Compound : The iodine atom may facilitate use in radiopharmaceuticals or as a heavy atom in crystallography (e.g., SHELX refinement in ) .
  • Prokineticin Receptor Targeting (): The dichlorophenoxy analogue shows affinity for CNS receptors, suggesting the iodine variant could be optimized for similar targets with altered binding kinetics.
  • PROTAC Applications (): The sulfonamide-piperidine scaffold is used in PROTAC linkers; iodine substitution might improve stability or cellular uptake .
Toxicity and Metabolic Considerations
  • Iodine vs.
  • Hydrochloride Salts (–12): Salt forms enhance solubility but may introduce renal toxicity risks.

Biological Activity

The compound 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 18
  • H : 20
  • I : 1
  • N : 3
  • O : 3
  • S : 1

Molecular Weight

  • Approximately 396.35 g/mol.

Structural Characteristics

The compound features a piperidine ring linked to a sulfonyl group, which is further connected to a pyrazole derivative substituted with an iodobenzoyl moiety. This structure is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The pyrazole moiety can interact with specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown significant activity against various bacterial strains, suggesting potential antimicrobial effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related pyrazole derivatives against Mycobacterium tuberculosis. Compounds similar in structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains, indicating promising therapeutic potential .

CompoundMIC (μg/mL)Activity AgainstReference
Compound A2Standard Strain
Compound B4Resistant Strain
Compound C>1000Non-selective

Cytotoxicity Studies

Research on the cytotoxic effects of similar compounds revealed that while some exhibited low toxicity (IC50 > 50 μg/mL), others demonstrated significant cytotoxicity at lower concentrations. This highlights the importance of structural modifications in determining biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrazole and piperidine rings can significantly alter biological activity. For instance, the introduction of halogen atoms (like iodine) has been associated with increased binding affinity to target enzymes or receptors .

Q & A

Q. What analytical workflows resolve structural ambiguities in derivatives with tautomeric pyrazole rings?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) tracks proton shifts across tautomeric states. DFT calculations (Gaussian 09) model energy barriers between tautomers, validated by X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

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